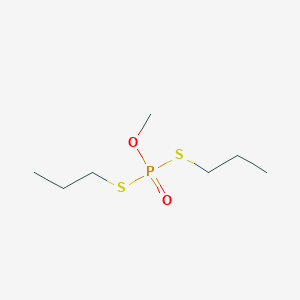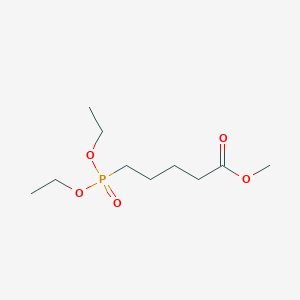
O-Methyl S,S-dipropyl phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methoxy(propylsulfanyl)phosphoryl]sulfanylpropane is an organophosphorus compound. Organophosphorus compounds are widely known for their applications in agriculture, medicine, and industry due to their diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane typically involves the reaction of propyl mercaptan with phosphorus oxychloride, followed by methoxylation. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and output.
Chemical Reactions Analysis
1-[Methoxy(propylsulfanyl)phosphoryl]sulfanylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or propylsulfanyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Methoxy(propylsulfanyl)phosphoryl]sulfanylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organophosphorus compounds have shown efficacy.
Industry: It is used in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the disruption of normal biochemical processes in pests, leading to their elimination.
Comparison with Similar Compounds
Similar compounds to 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane include other organophosphorus compounds like:
- 1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane
- 1-[methoxy(methylsulfanyl)phosphoryl]acetamide
- 1-[methoxy(ethylsulfanyl)phosphoryl]sulfanylpropane
Compared to these compounds, 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties.
Properties
CAS No. |
4104-02-3 |
|---|---|
Molecular Formula |
C7H17O2PS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-6-11-10(8,9-3)12-7-5-2/h4-7H2,1-3H3 |
InChI Key |
FAGCJRZVMYZXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)





![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)


